molecular formula C7H14N2S B14468716 1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione CAS No. 65345-86-0

1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B14468716
CAS No.: 65345-86-0
M. Wt: 158.27 g/mol
InChI Key: DHZJUCOXNYYQLL-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thione group at the second position of the pyrimidine ring, along with ethyl and methyl substituents at the first and third positions, respectively. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-3-methyltetrahydropyrimidine-2(1H)-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the compound can lead to the formation of tetrahydropyrimidine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione can be compared with other similar compounds, such as:

    1-Ethyl-3-methylpyrimidine-2,4(1H,3H)-dione: This compound has a similar structure but contains a dione group instead of a thione group.

    1-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another similar compound with a dione group and different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.

Properties

CAS No.

65345-86-0

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

1-ethyl-3-methyl-1,3-diazinane-2-thione

InChI

InChI=1S/C7H14N2S/c1-3-9-6-4-5-8(2)7(9)10/h3-6H2,1-2H3

InChI Key

DHZJUCOXNYYQLL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCN(C1=S)C

Origin of Product

United States

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